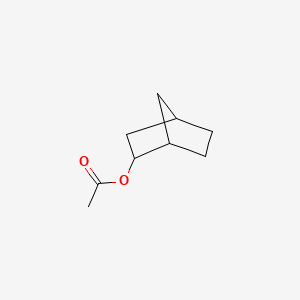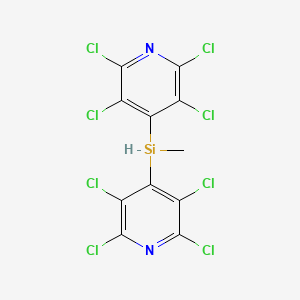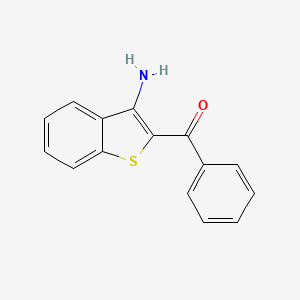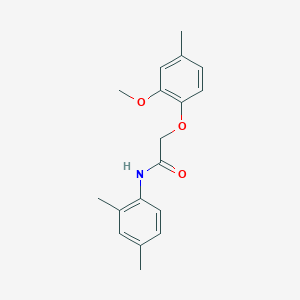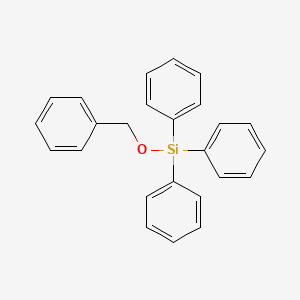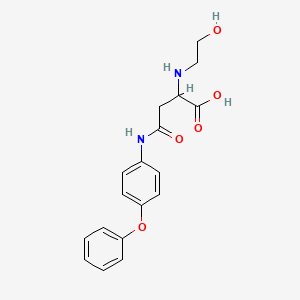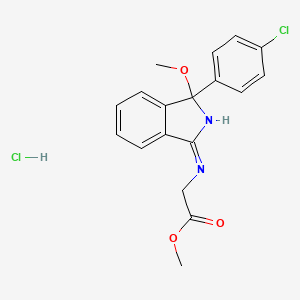
3-(4-Methylbenzene-1-sulfonyl)-1,3-diphenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-methylphenyl)sulfonyl]-1,3-diphenyl-1-propanone is an organic compound characterized by the presence of a sulfonyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methylphenyl)sulfonyl]-1,3-diphenyl-1-propanone typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1,3-diphenyl-1-propanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-[(4-methylphenyl)sulfonyl]-1,3-diphenyl-1-propanone can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-[(4-methylphenyl)sulfonyl]-1,3-diphenyl-1-propanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-methylphenyl)sulfonyl]-1,3-diphenyl-1-propanone involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonyl-1-phenyl-1-propanone: Similar structure with a methoxy group instead of a hydrogen atom on the phenyl ring.
1-(4-methoxyphenyl)-3-((4-methylphenyl)sulfonyl)-1-propanone: Another similar compound with a methoxy group on the phenyl ring.
Uniqueness
3-[(4-methylphenyl)sulfonyl]-1,3-diphenyl-1-propanone is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
7477-61-4 |
|---|---|
Molecular Formula |
C22H20O3S |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
3-(4-methylphenyl)sulfonyl-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C22H20O3S/c1-17-12-14-20(15-13-17)26(24,25)22(19-10-6-3-7-11-19)16-21(23)18-8-4-2-5-9-18/h2-15,22H,16H2,1H3 |
InChI Key |
IKHGPWHRYZYOKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


